![molecular formula C12H20F3N3 B11734684 hexyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734684.png)
hexyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyl({[1-(2,2,2-Trifluorethyl)-1H-pyrazol-4-yl]methyl})amin ist eine chemische Verbindung, die durch das Vorhandensein einer Hexylgruppe gekennzeichnet ist, die an einen Pyrazolring gebunden ist, der zusätzlich mit einer Trifluorethylgruppe substituiert ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Hexyl({[1-(2,2,2-Trifluorethyl)-1H-pyrazol-4-yl]methyl})amin umfasst typischerweise die folgenden Schritte:
Bildung des Pyrazolrings: Der Pyrazolring kann durch die Reaktion von Hydrazin mit einem 1,3-Diketon unter sauren Bedingungen synthetisiert werden.
Einführung der Trifluorethylgruppe: Die Trifluorethylgruppe kann durch nukleophile Substitution unter Verwendung von 2,2,2-Trifluorethylamin eingeführt werden.
Anbindung der Hexylgruppe: Die Hexylgruppe kann durch eine nukleophile Substitutionsreaktion unter Verwendung von Hexylbromid angebracht werden.
Industrielle Produktionsmethoden
Die industrielle Produktion von Hexyl({[1-(2,2,2-Trifluorethyl)-1H-pyrazol-4-yl]methyl})amin kann Batch- oder kontinuierliche Verfahren im großen Maßstab umfassen, wobei die Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl optimiert werden, um Ausbeute und Reinheit zu maximieren.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hexyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution using 2,2,2-trifluoroethylamine.
Attachment of the Hexyl Group: The hexyl group can be attached through a nucleophilic substitution reaction using hexyl bromide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Analyse Chemischer Reaktionen
Reaktionstypen
Hexyl({[1-(2,2,2-Trifluorethyl)-1H-pyrazol-4-yl]methyl})amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere am Pyrazolring.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurer Umgebung.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base.
Hauptprodukte, die gebildet werden
Oxidation: Bildung entsprechender Carbonsäuren oder Ketone.
Reduktion: Bildung von Aminen oder Alkoholen.
Substitution: Bildung von substituierten Pyrazolen oder Aminen.
Wissenschaftliche Forschungsanwendungen
Hexyl({[1-(2,2,2-Trifluorethyl)-1H-pyrazol-4-yl]methyl})amin hat verschiedene wissenschaftliche Forschungsanwendungen:
Medizinische Chemie: Potenzieller Einsatz als Pharmakophor im Wirkstoffdesign aufgrund seiner einzigartigen strukturellen Merkmale.
Materialwissenschaften: Anwendung bei der Synthese neuartiger Materialien mit spezifischen elektronischen oder optischen Eigenschaften.
Industrielle Chemie: Einsatz als Zwischenprodukt bei der Synthese von Agrochemikalien und anderen industriell relevanten Verbindungen.
Wirkmechanismus
Der Wirkmechanismus von Hexyl({[1-(2,2,2-Trifluorethyl)-1H-pyrazol-4-yl]methyl})amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Trifluorethylgruppe kann die Lipophilie der Verbindung erhöhen, was ihre Wechselwirkung mit hydrophoben Taschen in Proteinen erleichtert. Der Pyrazolring kann an Wasserstoffbrückenbindungen und π-π-Wechselwirkungen teilnehmen, was zur Bindungsaffinität und Spezifität der Verbindung beiträgt.
Wissenschaftliche Forschungsanwendungen
Hexyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Industrial Chemistry: Employed as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of hexyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Hexyl({[1-(2,2,2-Trifluorethyl)-1H-pyrazol-4-yl]methyl})amin kann mit ähnlichen Verbindungen wie folgenden verglichen werden:
Methyl(2,2,2-Trifluorethyl)amin: Fehlt der Pyrazolring und die Hexylgruppe, was zu unterschiedlichen chemischen Eigenschaften und Anwendungen führt.
Hexylpyrazol: Fehlt die Trifluorethylgruppe, was sich auf seine Lipophilie und potenzielle biologische Aktivität auswirkt.
Trifluorethylpyrazol: Fehlt die Hexylgruppe, was sich auf seine Gesamtmolekülgröße und Hydrophobizität auswirkt.
Die Einzigartigkeit von Hexyl({[1-(2,2,2-Trifluorethyl)-1H-pyrazol-4-yl]methyl})amin liegt in der Kombination aus einer Hexylgruppe, einem Pyrazolring und einer Trifluorethylgruppe, die ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C12H20F3N3 |
|---|---|
Molekulargewicht |
263.30 g/mol |
IUPAC-Name |
N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]hexan-1-amine |
InChI |
InChI=1S/C12H20F3N3/c1-2-3-4-5-6-16-7-11-8-17-18(9-11)10-12(13,14)15/h8-9,16H,2-7,10H2,1H3 |
InChI-Schlüssel |
VRIMJNLNXYQRNH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCNCC1=CN(N=C1)CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11734601.png)

![2,2,4,6,6-Pentamethyl-4-[3-(methylamino)propyl]-3,5-dioxa-2,4,6-trisilaheptane](/img/structure/B11734615.png)
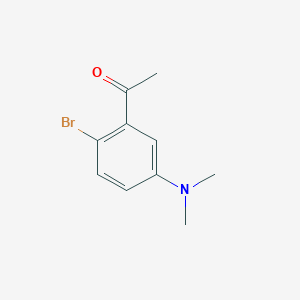
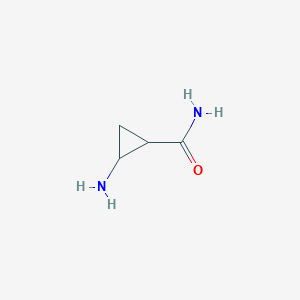

![3-[(3-Aminopiperidin-1-yl)methyl]phenol hydrochloride](/img/structure/B11734647.png)
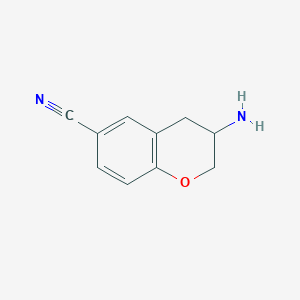
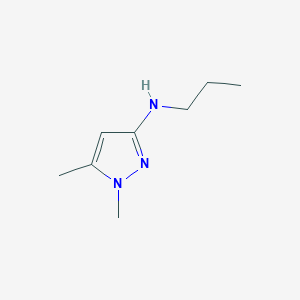

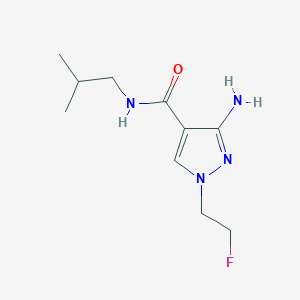
![benzyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734704.png)
![N-[(3-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11734705.png)
![4-({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}amino)butan-1-ol](/img/structure/B11734711.png)
